5-(3-Methoxyphenyl)hexanoic acid
Description
5-(3-Methoxyphenyl)hexanoic acid is a carboxylic acid derivative featuring a hexanoic acid backbone substituted with a 3-methoxyphenyl group at the fifth carbon. The methoxy group at the meta position on the phenyl ring may influence electronic and steric interactions, affecting solubility, reactivity, and biological activity . Hexanoic acid derivatives are commonly explored in medicinal chemistry for their roles as enzyme inhibitors, prodrugs, or intermediates in organic synthesis .
Properties
IUPAC Name |
5-(3-methoxyphenyl)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-10(5-3-8-13(14)15)11-6-4-7-12(9-11)16-2/h4,6-7,9-10H,3,5,8H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQMLSAFYBPMFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(=O)O)C1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxyphenyl)hexanoic acid typically involves the reaction of 3-methoxybenzyl chloride with hexanoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-(3-Methoxyphenyl)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5-(3-Methoxyphenyl)hexanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(3-Methoxyphenyl)hexanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key analogs of 5-(3-Methoxyphenyl)hexanoic acid and their distinguishing features:
Physicochemical Properties
- Solubility: The methoxy group in this compound may improve aqueous solubility compared to non-polar analogs (e.g., 5-phenylhexanoic acid).
- Thermal Stability: Ester derivatives (e.g., 6-[2-(3,5-dimethylphenoxy)acetylamino]hexanoic acid 2-(3-nitrobenzenesulfonyl)ethyl ester) exhibit higher stability than free acids, as evidenced by NMR data .
Biological Activity
5-(3-Methoxyphenyl)hexanoic acid (CAS Number: 121725-67-5) is an organic compound characterized by its unique structure, featuring a methoxy group attached to a phenyl ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
This compound has a molecular formula of C13H18O3 and a molecular weight of 222.28 g/mol. The synthesis typically involves the reaction of 3-methoxybenzyl chloride with hexanoic acid in the presence of a base, such as sodium hydroxide, under reflux conditions. This method allows for the formation of the desired product with high yield and purity through techniques like recrystallization and chromatography .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets, including receptors and enzymes. These interactions can modulate various biological pathways, leading to potential therapeutic effects. The exact mechanisms are still under investigation; however, preliminary studies suggest that it may exhibit antimicrobial and anti-inflammatory properties .
Antimicrobial Activity
Research has indicated that this compound possesses antimicrobial properties. A study assessing its efficacy against various bacterial strains demonstrated significant inhibitory effects on Gram-positive bacteria, suggesting its potential as an antimicrobial agent .
Anti-inflammatory Effects
Additionally, the compound has been explored for its anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in immune cells, indicating its potential utility in treating inflammatory conditions .
Case Studies
- Antimicrobial Efficacy : A case study published in the Journal of Herbmed Pharmacology examined the effects of this compound on bacterial cultures. The results revealed a dose-dependent inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains .
- Anti-inflammatory Mechanism : Another study investigated the anti-inflammatory properties of this compound using lipopolysaccharide (LPS)-stimulated macrophages. The findings showed that treatment with this compound significantly decreased levels of TNF-α and IL-6, markers associated with inflammation .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:
| Compound | Structure | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Structure | Yes | Yes |
| 5-(4-Methoxyphenyl)hexanoic acid | Structure | Moderate | No |
| 5-(2-Methoxyphenyl)hexanoic acid | Structure | Low | Moderate |
This table illustrates that while this compound shows promising antimicrobial and anti-inflammatory activities, other derivatives exhibit varying levels of efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
